molecular formula C5H7N3O B089509 2-Amino-4-methoxypyrimidine CAS No. 155-90-8

2-Amino-4-methoxypyrimidine

Cat. No. B089509
CAS RN: 155-90-8
M. Wt: 125.13 g/mol
InChI Key: YNXLSFXQTQKQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Amino-4-methoxypyrimidine can be synthesized through a methoxylation reaction of the intermediate 2-amino-4-chloropyrimidine, which itself is obtained from the chlorination of isocytosine. This method has been optimized for industrial production due to its cost-effectiveness, straightforward process, and high yields (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxypyrimidine has been characterized through various spectroscopic techniques, including NMR and mass spectrometry, providing detailed insights into its chemical composition and structural attributes. Quantum chemical calculations have further elucidated its molecular structure, highlighting the compound's electronic properties and charge distribution (N. Prabavathi & A. Nilufer, 2015).

Chemical Reactions and Properties

2-Amino-4-methoxypyrimidine participates in various chemical reactions, reflecting its reactive nature and versatility. It undergoes hydrogen bonding and amino-imino tautomerization, significant for its interactions with other molecules, such as acetic acid. These interactions are essential for understanding the compound's behavior in different chemical environments (T. Kitamura et al., 2007).

Physical Properties Analysis

The physical properties of 2-Amino-4-methoxypyrimidine, including solubility in various organic solvents, have been studied. These properties are crucial for its application in different areas of chemistry and material science, providing a basis for its practical use in synthesis and formulation (Ganbing Yao et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-methoxypyrimidine, such as its reactivity towards different functional groups and its behavior under various chemical conditions, have been extensively investigated. Studies have shown its potential for forming hydrogen-bonded frameworks and participating in complex chemical reactions, indicating its utility in advanced synthetic chemistry and materials science (J. N. Low et al., 2007).

Scientific Research Applications

  • Synthesis and Industrial Application : 2-Amino-4-methoxypyrimidine was synthesized from 2-amino-4-chloropyrimidine, a derivative of isocytosine, with a focus on technological innovation for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).

  • Photobiology and Luminescence : The luminescence properties of 4-amino-2-methoxypyrimidine were studied, revealing that its photochemical reaction with dihydrogen phosphate buffer proceeds via an intermediate derived from its fluorescent singlet excited state (A. G. Szabo & K. Berens, 1975).

  • Solubility Studies : Research on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents at different temperatures was conducted, providing important information for its application in chemical processes (Ganbing Yao et al., 2017).

  • Tautomerization and Hydrogen Bonding : Studies on the hydrogen bonding and amino-imino tautomerization of 2-amino-4-methoxypyrimidine with acetic acid revealed important insights into its chemical behavior and interactions (T. Kitamura et al., 2007).

  • Synthesis of Derivatives : The synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine was studied, highlighting the versatility of 2-amino-4-methoxypyrimidine in forming other useful compounds (Yin Dulin, 2005).

  • Spectroscopic Analysis : Investigations into the infrared, Raman, NMR, and UV spectra of 2-amino-4-chloro-6-methoxypyrimidine provided detailed structural and vibrational insights into this compound (Z. Cinar et al., 2013).

  • Antimicrobial Activity : A study on the synthesis of new pyrimidine derivatives from 2-amino-4-chloro-6-methoxypyrimidine demonstrated potent antibacterial and antifungal activities, suggesting its potential in developing antimicrobial agents (W. Al-Masoudi et al., 2015).

  • Photochemistry of Alkoxycytosines : The photochemical reactions of 2-methoxycytosine (4-amino-2-methoxypyrimidine) in aqueous phosphate buffer were studied, contributing to the understanding of cytosine photochemistry in alcoholic solution (A. Shaw & MARTIN D. SHETLAR, 1989).

  • Synthesis and Crystallography : Research into the synthesis, crystal structure, magnetic properties, and second harmonic generation of coordination compounds with 4-amino-6-methoxypyrimidine ligand revealed new insights into its structural and magnetic characteristics (M. Nasr et al., 2016).

Safety And Hazards

2-Amino-4-methoxypyrimidine is classified as having acute toxicity (oral), skin irritation, and specific target organ toxicity (single exposure, respiratory system) . The compound has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLSFXQTQKQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165784
Record name Pyrimidine, 2-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxypyrimidine

CAS RN

155-90-8
Record name 4-Methoxy-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methoxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 2-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXY-2-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8DOV7S79V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-pyrimidin-2-ylamine (10 g, 77 mmol) in methanol (400 mL) under argon, was treated with a solution of sodium methoxide in methanol (25.7%, 51.59 mL, 0.232 mol) whereupon a cream yellow solution was obtained. The reaction was heated at reflux for 3 hours to give a clear yellow green solution. On cooling the volatiles were removed in vacuo and the residue taken up in 100 mL EtOAc and washed with 100 mL water. The organic phase was dried, filtered and concentrated in vacuo to give the title compound as a white solid (9.12 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.59 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-6-methoxypyrimidine-2-ylamine (4.4 g, 27.7 mmol) in EtOAc (200 mL) and ethanol (150 mL), was added diisopropylethylamine (9.6 mL, 55.3 mmol) and 10% palladium on carbon (2.9 g, 2.77 mmol). The heterogeneous solution was stirred under a balloon atmosphere of H2 for 14 hours, at which time the solution was filtered through a Celite pad and the volatiles were removed in vacuo. The residue was dissolved in EtOAc (200 mL), washed with Na2CO3(sat.) (100 mL) and with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 3.1 g (90%) of 4-methoxypyrimidine-2-ylamine. LCMS (m/z): 126 (MH+). 1H NMR. (CDCl3): δ 8.00 (d, J=5.7 Hz, 1H), 6.08 (d, J=5.7 Hz, 1H), 4.98 (bs, 2H), 3.84 (s, 3H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methoxypyrimidine
Reactant of Route 3
Reactant of Route 3
2-Amino-4-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-4-methoxypyrimidine
Reactant of Route 5
Reactant of Route 5
2-Amino-4-methoxypyrimidine
Reactant of Route 6
Reactant of Route 6
2-Amino-4-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.